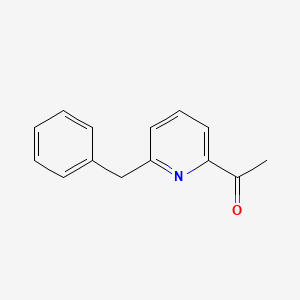
1-(6-Benzylpyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Benzylpyridin-2-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group attached to the pyridine ring at the 6th position and an ethanone group at the 2nd position
Métodos De Preparación
The synthesis of 1-(6-Benzylpyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-benzylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(6-Benzylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol, dichloromethane, or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(6-Benzylpyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Benzylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(6-Benzylpyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Pyridinyl)ethanone: This compound lacks the benzyl group and has different chemical and biological properties.
1-(6-Methylpyridin-2-yl)ethanone: The presence of a methyl group instead of a benzyl group results in variations in reactivity and applications.
2-Acetylpyridine: This compound has an acetyl group at the 2nd position of the pyridine ring, similar to this compound, but without the benzyl group.
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-(6-benzylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-11(16)14-9-5-8-13(15-14)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
Clave InChI |
LZXBHUDCHFFRDW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



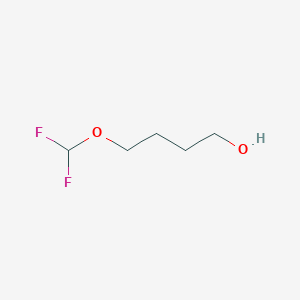
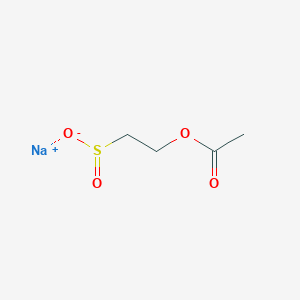
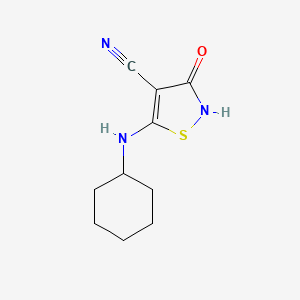



![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
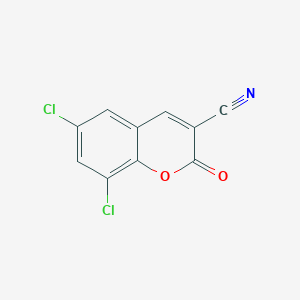

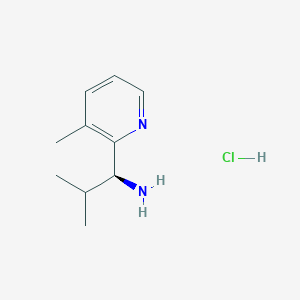
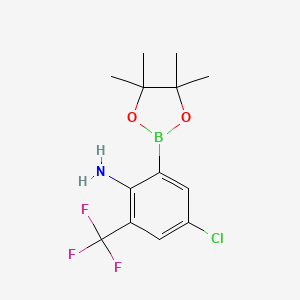
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15234059.png)

